5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Synthesis and Biological Screening
- Biological Activity : A related compound, 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines, has been synthesized and tested for biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these products showed moderate activity at a concentration of 50µg/ml (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Alzheimer’s Disease Research
- Potential Therapeutic Agents : A series of compounds, including ones similar to the queried chemical, have been synthesized as potential therapeutic agents for Alzheimer’s disease. For instance, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide showed excellent inhibitory activity against butyrylcholinesterase enzyme, a target for Alzheimer’s disease treatment (G. Hussain et al., 2016).
Serotonin Receptor Activity
- Vascular 5-HT1B Receptor Activity : Various derivatives of phenylpiperazine, including ones structurally similar to the queried compound, have been studied for their vascular 5-HT1B receptor activity. This research can contribute to understanding the role of these receptors in vascular functions (G. P. Moloney et al., 2004).
Neuroinflammation Imaging
- Imaging of CSF1R : A compound structurally akin to the queried chemical has been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, particularly relevant in neurodegenerative diseases like Alzheimer's (H. Lee et al., 2022).
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-25-12-14-26(15-13-25)19-8-6-18(7-9-19)24-22(27)21-11-10-20(28-21)16-2-4-17(23)5-3-16/h2-11H,12-15H2,1H3,(H,24,27) |
InChI Key |
QONRQALSXOAURD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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